molecular formula C23H20ClN3O B11432991 [2-(4-Chlorophenyl)ethyl][phenyl(5-phenyl-1,3,4-oxadiazol-2-YL)methyl]amine

[2-(4-Chlorophenyl)ethyl][phenyl(5-phenyl-1,3,4-oxadiazol-2-YL)methyl]amine

Cat. No.: B11432991
M. Wt: 389.9 g/mol
InChI Key: FGMGQCXEBWGMNI-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)ethyl][phenyl(5-phenyl-1,3,4-oxadiazol-2-YL)methyl]amine is an organic compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group, a phenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenyl)ethyl][phenyl(5-phenyl-1,3,4-oxadiazol-2-YL)methyl]amine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the oxadiazole intermediate.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be attached via a Friedel-Crafts alkylation reaction, where the oxadiazole intermediate reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final step involves the coupling of the oxadiazole derivative with the amine group, typically through a reductive amination reaction using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of dihydro-oxadiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro-oxadiazoles.

    Substitution: Introduction of various functional groups like halides, nitro groups, and sulfonic acids.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It can be incorporated into polymers and materials for enhanced properties like thermal stability and conductivity.

Biology

    Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agriculture: It can be utilized in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)ethyl][phenyl(5-phenyl-1,3,4-oxadiazol-2-YL)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The oxadiazole ring and the aromatic groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Chlorophenyl)ethyl][phenyl(5-phenyl-1,3,4-thiadiazol-2-YL)methyl]amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    [2-(4-Chlorophenyl)ethyl][phenyl(5-phenyl-1,3,4-triazol-2-YL)methyl]amine: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in [2-(4-Chlorophenyl)ethyl][phenyl(5-phenyl-1,3,4-oxadiazol-2-YL)methyl]amine imparts unique electronic and steric properties, enhancing its reactivity and binding affinity compared to similar compounds with thiadiazole or triazole rings. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine

InChI

InChI=1S/C23H20ClN3O/c24-20-13-11-17(12-14-20)15-16-25-21(18-7-3-1-4-8-18)23-27-26-22(28-23)19-9-5-2-6-10-19/h1-14,21,25H,15-16H2

InChI Key

FGMGQCXEBWGMNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(C3=CC=CC=C3)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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